
Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester is a chemical compound with the molecular formula C10H14ClO3P and a molecular weight of 248.646 g/mol . This compound is known for its unique chemical structure, which includes a phosphonic acid ester group attached to a chlorinated and dimethyl-substituted phenyl ring.
Métodos De Preparación
The synthesis of phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester typically involves the esterification of phosphonic acid derivatives with the corresponding chlorinated and dimethyl-substituted phenol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: This compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active phosphonic acid, which can then inhibit enzyme activity by binding to the active site or by interfering with protein phosphorylation pathways .
Comparación Con Compuestos Similares
Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dimethyl ester can be compared with other similar compounds such as:
- Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, diethyl ester
- Phosphonic acid, (2-chloro-4,5-dimethylphenyl)-, dipropyl ester
These compounds share similar chemical structures but differ in the alkyl groups attached to the phosphonic acid ester. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds .
Propiedades
Número CAS |
434343-05-2 |
|---|---|
Fórmula molecular |
C10H14ClO3P |
Peso molecular |
248.64 g/mol |
Nombre IUPAC |
1-chloro-2-dimethoxyphosphoryl-4,5-dimethylbenzene |
InChI |
InChI=1S/C10H14ClO3P/c1-7-5-9(11)10(6-8(7)2)15(12,13-3)14-4/h5-6H,1-4H3 |
Clave InChI |
BGRYKOPZMGIBCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)Cl)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
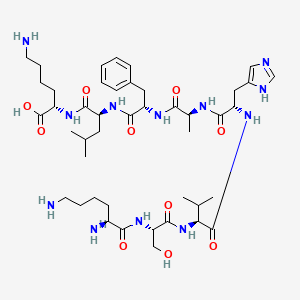
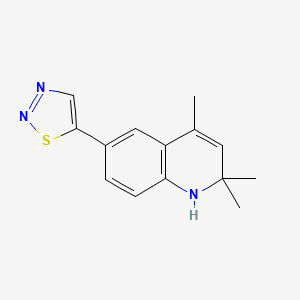
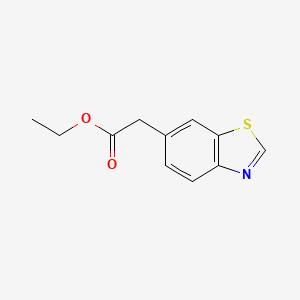
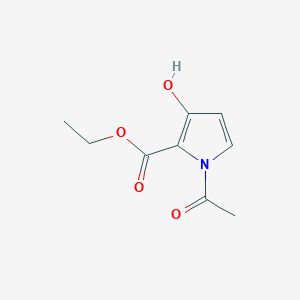
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
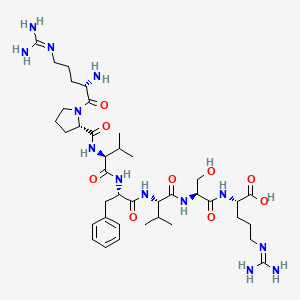
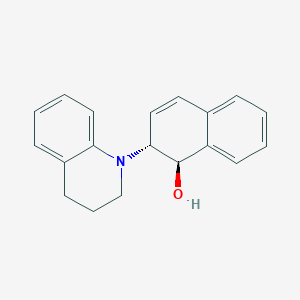
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)
![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)
